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Cat. No.: B092562 Get Quote

A Note on Terminology: The query specified Trimethylcetylammonium p-toluenesulfonate
(CTAT). However, a comprehensive review of genomics literature indicates that

Cetyltrimethylammonium bromide (CTAB) is the predominantly utilized cationic detergent for

nucleic acid extraction. While other salts like Cetyltrimethylammonium tosylate (also

abbreviated as CTAT) exist, their application in standard genomics protocols is not well-

documented. It is highly probable that the intended subject of inquiry was the widely used

CTAB. Therefore, these application notes and protocols will focus on the practical applications

of CTAB in genomics research, a staple technique for DNA and RNA isolation, particularly from

challenging sample types such as plants.

Introduction
Cetyltrimethylammonium bromide (CTAB) is a cationic detergent that has found widespread

application in genomics research for the isolation of high-quality nucleic acids. Its effectiveness

lies in its ability to lyse cells, denature proteins, and precipitate nucleic acids, while also

separating them from polysaccharides and other inhibitors of downstream enzymatic reactions.

This makes CTAB-based methods particularly valuable for DNA and RNA extraction from plant

tissues, which are rich in such contaminants. These notes provide an overview of the

applications, quantitative data, and detailed protocols for using CTAB in a research setting.
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Core Applications in Genomics
The primary application of CTAB in genomics is the extraction of DNA and RNA from various

biological sources.

Plant Genomics: CTAB is the gold standard for DNA extraction from plant leaves, seeds, and

other tissues. It is highly effective at removing polysaccharides and polyphenols, which can

inhibit PCR and other enzymatic reactions.

Bacterial and Fungal Genomics: The method is also adapted for isolating nucleic acids from

bacteria and fungi, where the cell wall presents a barrier to lysis.

Selective DNA Precipitation: CTAB can be used for the selective precipitation of high

molecular weight DNA, leaving smaller fragments and RNA in solution under specific salt

conditions.

Quantitative Data Summary
The efficiency of CTAB-based extraction protocols can be assessed by the yield and purity of

the isolated nucleic acids. The following table summarizes typical quantitative data obtained

from CTAB-based DNA extraction from plant tissues.
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Parameter
Typical Value
Range

Method of
Measurement

Notes

DNA Yield 50 - 1500 ng/µL

Spectrophotometry

(A260) or Fluorometry

(e.g., Qubit)

Yield is highly

dependent on sample

type, quality, and

starting material

amount.

A260/A280 Ratio 1.8 - 2.0
Spectrophotometry

(e.g., NanoDrop)

A ratio of ~1.8 is

generally accepted as

"pure" for DNA. Lower

ratios may indicate

protein contamination.

A260/A230 Ratio 2.0 - 2.2
Spectrophotometry

(e.g., NanoDrop)

This ratio is an

indicator of purity from

contaminants like

polysaccharides and

phenols. Lower ratios

suggest

contamination.

Processing Time 2 - 4 hours -

Time can vary based

on the number of

samples and

incubation times.

Experimental Protocols
Protocol 1: CTAB-based DNA Extraction from Plant Leaf
Tissue
This protocol is a standard method for isolating high-quality genomic DNA from fresh or frozen

plant leaves.

Materials:
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CTAB Extraction Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl)

2-Mercaptoethanol

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

Liquid Nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block

Microcentrifuge

Procedure:

Sample Preparation:

Weigh approximately 100 mg of fresh or frozen leaf tissue.

Freeze the tissue in liquid nitrogen.

Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

Lysis:

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 2-Mercaptoethanol added to

a final concentration of 0.2% (v/v) just before use.
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Vortex vigorously to mix.

Incubate at 65°C for 60 minutes in a water bath or heat block, with occasional mixing.

Purification:

Add an equal volume (1 mL) of Chloroform:Isoamyl alcohol (24:1).

Mix by inverting the tube for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

Precipitation:

Add 0.7 volumes (e.g., 700 µL for 1 mL of aqueous phase) of ice-cold isopropanol.

Mix gently by inversion until a DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes.

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

Washing:

Carefully decant the supernatant.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

Incubate at 65°C for 10 minutes to aid dissolution.
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Store the DNA at -20°C.

Visualizations
Diagram 1: CTAB DNA Extraction Workflow
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Caption: Workflow of CTAB-based genomic DNA extraction from plant tissue.
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Diagram 2: Logical Relationships in CTAB-based
Purification
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Caption: Phase separation logic in CTAB-based nucleic acid purification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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